2,3-Dimethyl-6-(prop-2-en-1-yl)phenol
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Overview
Description
2,3-Dimethyl-6-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C11H14O. It is a derivative of phenol, characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-6-(prop-2-en-1-yl)phenol can be synthesized through several methods. One common method involves the methylation of isoeugenol. The process typically includes the following steps:
Starting Material: Isoeugenol is used as the starting material.
Methylation: Isoeugenol is added to a solution of potassium hydroxide (KOH). Under stirring, dimethyl sulfate is added to the mixture.
Isolation: The resulting oil layer is separated and distilled to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-6-(prop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-propenyl)-2,6-dimethoxy: This compound has a similar structure but with additional methoxy groups.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Another similar compound with methoxy groups and a different configuration of the prop-1-en-1-yl group.
Uniqueness
2,3-Dimethyl-6-(prop-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methyl and prop-2-en-1-yl groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
3796-87-0 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3-dimethyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-4-5-10-7-6-8(2)9(3)11(10)12/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
BMHMDKVVRCUCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC=C)O)C |
Origin of Product |
United States |
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